4'-Methoxypropiophenone-methyl-d3

Description

Significance of Deuterated Analogues in Modern Analytical Chemistry

Deuterated analogues are a specific class of isotopically labeled compounds where one or more hydrogen atoms are substituted with deuterium (B1214612), a stable isotope of hydrogen. thalesnano.comclearsynth.com This substitution results in an increase in the compound's molecular weight, a change that is readily detected by mass spectrometry (MS). simsonpharma.com This property makes deuterated analogues exceptionally valuable in modern analytical chemistry.

Key applications include:

Internal Standards for Quantitative Analysis: Deuterated compounds are considered the gold standard for use as internal standards in chromatographic and mass spectrometric analyses. thalesnano.comclearsynth.comprinceton.edu Because they are chemically identical to the analyte of interest, they exhibit similar behavior during sample extraction, derivatization, and chromatographic separation. However, they are easily distinguished by their mass difference in the mass spectrometer. This allows for precise correction of any analyte loss during sample workup and compensates for variations in instrument response, significantly enhancing the accuracy and reliability of quantitative measurements. thalesnano.comclearsynth.com

Elucidation of Reaction Mechanisms: By strategically placing deuterium atoms within a molecule, chemists can trace their positions in the reaction products. This information is crucial for deducing the intricate pathways and mechanisms of chemical transformations. numberanalytics.comthalesnano.comprinceton.edu

Metabolic and Pharmacokinetic Studies: Deuterium labeling is a vital tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics within a biological system. lucerna-chem.chthalesnano.comfiveable.me The substitution of hydrogen with deuterium can also lead to a "kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, is broken more slowly. This can alter the rate of metabolism, a property that is sometimes exploited to improve the pharmacokinetic profiles of drugs. simsonpharma.comprinceton.eduzeochem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR to avoid interference from solvent protons. zeochem.com Furthermore, site-specific deuterium labeling within a molecule of interest can simplify complex spectra and provide critical information for structural elucidation. thalesnano.com

Overview of 4'-Methoxypropiophenone-methyl-d3 as a Deuterated Ketone in Research Applications

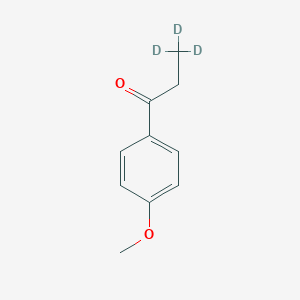

This compound is the deuterated form of 4'-Methoxypropiophenone (B29531), where the three hydrogen atoms of the terminal methyl group in the side chain have been replaced by deuterium atoms. chem960.com As a deuterated aromatic ketone, it serves as a valuable tool in various research contexts.

Ketones are a fundamental class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. rsc.orgresearchgate.net The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-positions) are acidic and can be exchanged, making ketones suitable candidates for deuteration studies to investigate keto-enol tautomerism and reaction kinetics. rsc.orgresearchgate.netnih.gov

The primary research application of this compound is its use as an internal standard. In analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it is added in a known quantity to samples to enable the precise quantification of its non-deuterated counterpart, 4'-Methoxypropiophenone, or structurally related analytes. researchgate.netresearchgate.netnih.gov Its utility also extends to metabolic studies, where it can be used to trace the biological fate of propiophenone (B1677668) derivatives.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analogue

| Property | This compound | 4'-Methoxypropiophenone |

| Synonyms | 1-(4-Methoxyphenyl)propan-1-one-3,3,3-d3 | Ethyl 4-methoxyphenyl (B3050149) ketone |

| Molecular Formula | C₁₀H₉D₃O₂ gbwol.com | C₁₀H₁₂O₂ sigmaaldrich.com |

| Molecular Weight | 167.22 g/mol gbwol.com | 164.20 g/mol sigmaaldrich.com |

| Physical State | Yellow Solid gbwol.com | Liquid or Low-Melting Solid |

| CAS Number | 89717-81-7 chem960.com | 121-97-1 sigmaaldrich.com |

| Melting Point | Not available | 27-29 °C sigmaaldrich.com |

| Boiling Point | Not available | 273-275 °C sigmaaldrich.com |

| Density | Not available | 0.937 g/mL at 25 °C sigmaaldrich.com |

| InChI Key | ZJVAWPKTWVFKHG-FIBGUPNXSA-N chem960.com | ZJVAWPKTWVFKHG-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: General Research Applications of Deuterated Ketones

| Application Area | Description |

| Internal Standard (Mass Spectrometry) | Used for accurate quantification of non-labeled ketone analogues in complex matrices by correcting for procedural variations. clearsynth.comresearchgate.netresearchgate.net |

| Mechanistic Studies | Helps in understanding reaction mechanisms, such as keto-enol tautomerism, by observing the kinetic isotope effect. rsc.orgnih.gov |

| Metabolic Fate Studies | Enables the tracing of metabolic pathways of ketone-containing drugs and compounds within biological systems. researchgate.netnih.gov |

| Pharmaceutical Research | Used in drug discovery to investigate and potentially improve the metabolic stability and pharmacokinetic properties of drug candidates. rsc.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVAWPKTWVFKHG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492153 | |

| Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89717-81-7 | |

| Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Deuterated Propiophenone Derivatives

General Strategies for Deuteration of Ketone Functional Groups

The acidity of the α-hydrogens to the carbonyl group in ketones provides a reactive site for deuterium (B1214612) incorporation. Several methods exploit this feature to achieve deuteration.

Hydrogen-Deuterium (H/D) exchange reactions are a direct and common approach for replacing acidic protons with deuterium. These reactions are typically catalyzed by acids or bases and utilize a deuterium source, most commonly deuterium oxide (D₂O).

Base-catalyzed H/D exchange is a well-established method for deuterating the α-positions of ketones. mdpi.com The process involves the deprotonation of the α-carbon by a base to form an enolate intermediate. This enolate then reacts with a deuterium source, such as D₂O, to incorporate deuterium at the α-position. The basicity of the catalyst and the reaction conditions can influence the efficiency of the exchange. Common bases used for this purpose include potassium carbonate (K₂CO₃) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org For instance, DBU has been effectively used for the α-deuteration of various ketones. nih.gov The deuteration of the methyl group in aryl methyl ketones under basic conditions is a known facile method. mdpi.com

| Ketone Substrate | Base | Deuterium Source | Deuterium Incorporation | Reference |

| 2-Acetylphenothiazine | DBU | D₂O | High | nih.gov |

| Ondansetron | Pyrrolidine | D₂O | High | nih.gov |

Acid-catalyzed deuteration proceeds through the formation of an enol tautomer. The carbonyl oxygen is protonated (or deuterated) by an acid, increasing the acidity of the α-hydrogens. Subsequent removal of an α-proton by a weak base (like D₂O) leads to the formation of an enol. Tautomerization back to the keto form with the incorporation of deuterium at the α-position completes the exchange. libretexts.org This process can be repeated to achieve multiple deuterations if more than one α-hydrogen is present. libretexts.org

Recent advancements have introduced the use of superacids to catalyze the α-deuteration of ketones with D₂O. rsc.orgdocumentsdelivered.com For example, a catalytic system using [Ph₃C]⁺[B(C₆F₅)₄]⁻ as a pre-catalyst generates a superacidic species in situ. rsc.orgdocumentsdelivered.com This method has shown high efficiency, with up to 99% deuterium incorporation for a broad range of substrates, including bioactive molecules. rsc.org The proposed mechanism involves the in situ generation of a superacidic species, [D]⁺[B(C₆F₅)₄]⁻, which facilitates the deuteration process. rsc.orgdocumentsdelivered.comresearchgate.net

| Catalyst | Deuterium Source | Deuteration Efficiency | Reference |

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | Up to 99% | rsc.orgdocumentsdelivered.com |

Organocatalysis offers a metal-free approach to α-deuteration. Proline and its derivatives have been shown to catalyze the H/D exchange reaction of ketones in aqueous solutions. nih.govmit.edu The mechanism involves the formation of an enamine intermediate from the ketone and the organocatalyst. nih.gov This enamine then undergoes deuteration by D₂O. This method has been reported to achieve good to excellent deuterium incorporation (90%–97%) in a variety of ketones under mild conditions. researchgate.net The use of D₂O as the deuterium source makes this an economical and environmentally friendly option. researchgate.netyoutube.com

| Catalyst | Deuterium Incorporation | Reference |

| Organocatalyst | 90%–97% | researchgate.net |

While H/D exchange is effective for α-deuteration, other methods allow for more targeted deuterium incorporation, including at positions other than the α-carbon.

A novel approach for site-specific and degree-controlled alkyl deuteration involves a copper-catalyzed redox-neutral deacylation reaction. acs.orgnih.govnih.govresearchgate.netorganic-chemistry.org This method utilizes a methylketone (acetyl) moiety as a traceless activating group. acs.orgnih.govorganic-chemistry.org The ketone is first condensed with N-methylpicolino-hydrazonamide (MPHA) to form a prearomatic intermediate. acs.orgresearchgate.netorganic-chemistry.org A subsequent copper-catalyzed C–C bond cleavage, driven by aromatization, generates a carbon-centered radical that can be deuterated. acs.orgresearchgate.net By performing an initial α-deuteration of the ketone via H/D exchange with D₂O, and then proceeding with the deacylation, it is possible to achieve di- and tri-deuteration at specific sites. nih.gov This strategy allows for the synthesis of molecules with a complete set of deuterated ethyl groups. acs.orgnih.gov The use of D₂O as the deuterium source and the redox-neutral nature of the reaction make it a valuable tool for preparing complex deuterated molecules. acs.orgnih.govorganic-chemistry.org

Targeted Deuteration through Specific Chemical Transformations

Synthesis of Deuterated Analogs for Spectroscopic Studies

Deuterated analogs of propiophenone (B1677668) are frequently synthesized for use as internal standards in quantitative mass spectrometry-based assays or to probe reaction mechanisms. nih.gov The synthesis of 4'-Methoxypropiophenone-methyl-d3, for instance, can be envisioned through several established routes, adapted to incorporate a deuterated methyl group.

A common approach involves the Friedel-Crafts acylation of anisole (B1667542). In a typical synthesis of the non-deuterated compound, anisole reacts with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. To create the methyl-d3 analog, a deuterated starting material is required. One plausible pathway begins with the synthesis of deuterated propionyl chloride. This can be achieved by reacting commercially available propionic acid-d3 with a chlorinating agent such as thionyl chloride. The resulting propionyl-d3 chloride can then be used to acylate anisole, yielding 4'-Methoxypropiophenone-d3.

Alternatively, a Grignard reaction provides another robust synthetic route. The synthesis would start from 4-methoxybenzonitrile (B7767037) and a deuterated Grignard reagent, ethyl-d5-magnesium bromide, prepared from ethyl-d5-bromide. The Grignard reagent attacks the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields the desired deuterated ketone. To specifically obtain this compound, one would need to start with a custom-synthesized ethyl-d3 bromide where only the methyl group is deuterated.

These synthetic strategies are designed to produce deuterated analogs that are chemically identical to their protium (B1232500) counterparts but are easily distinguishable by mass-sensitive detectors, a critical feature for their application in spectroscopic studies.

Methods for Achieving Controlled Deuterium Incorporation and Site-Selectivity

One of the most direct methods is to use a deuterated building block. princeton.edu Reagents such as methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4) are common starting materials for introducing a CD3 group. For example, if the synthesis of 4'-methoxypropiophenone (B29531) involved a step where a methyl group is added, substituting the standard methylating agent with its deuterated version would achieve the desired labeling.

Another powerful technique is catalytic hydrogen-deuterium (H/D) exchange. rsc.org This method uses a catalyst, often a transition metal like palladium or iridium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or deuterium oxide (D2O). rsc.org While highly effective, achieving site-selectivity can be challenging and depends on the substrate's structure and the catalyst's nature. For ketones, H/D exchange can occur at the α-carbon positions under basic or acidic conditions using a deuterated solvent like methanol-d4 (B120146) (CD3OD) or D2O. To specifically label the terminal methyl group of the propionyl chain, one might need to perform the deuteration on a precursor molecule where the desired methyl group is rendered more reactive or other positions are protected.

Recent advances have focused on developing highly selective catalytic systems that can deuterate specific C-H bonds, even in complex molecules, a process known as late-stage functionalization. princeton.edu These methods offer the advantage of introducing deuterium at a final stage of the synthesis, which can be more efficient and economical.

Evaluation of Isotopic Purity and Labeling Efficiency

Following synthesis, it is crucial to determine the extent and location of deuterium incorporation. This evaluation confirms the success of the labeling reaction and quantifies the isotopic purity of the final compound. nih.gov

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for validating deuterated compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for confirming the position of deuterium labeling. nih.gov Since deuterium has a different nuclear spin and resonance frequency from protium (¹H), the replacement of a hydrogen atom with a deuterium atom results in the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum. tenovapharma.com For this compound, the triplet signal corresponding to the methyl protons in the unlabeled compound would be absent in the ¹H NMR spectrum of the deuterated product. The percentage of deuterium incorporation can be calculated by comparing the integration of the residual proton signal at the labeled position to the integration of a signal from a non-deuterated part of the molecule. nih.gov

| Spectroscopic Technique | Expected Observation for this compound | Purpose |

| ¹H NMR | Disappearance of the triplet signal for the terminal CH₃ group. | Confirms site of deuteration and allows for quantification of isotopic purity by integrating the residual signal. nih.govtenovapharma.com |

| ²H NMR | Appearance of a signal in the region corresponding to the labeled methyl group. | Directly detects the presence of deuterium at the specific chemical environment. nih.gov |

| ¹³C NMR | The signal for the carbon attached to deuterium (CD₃) will appear as a multiplet (typically a septet) due to C-D coupling and will be shifted slightly upfield. | Provides further confirmation of the deuteration site. nih.gov |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment of the labeled compound. nih.gov The molecular ion ([M]+) or a protonated molecule ([M+H]+) of the deuterated compound will have a higher mass-to-charge ratio (m/z) compared to its unlabeled analog. For this compound, the molecular weight will increase by three mass units. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the desired deuterated species (d3) can be determined, along with the percentages of any partially deuterated (d1, d2) or remaining unlabeled (d0) species.

| Analytical Method | Parameter Measured | Typical Data for a Successful Synthesis |

| LC-ESI-HRMS | Mass-to-charge (m/z) ratio of the molecular ion. | A base peak at m/z corresponding to the d3-labeled compound. For C₁₀H₉D₃O₂, the [M+H]⁺ ion would be observed at a higher m/z than the unlabeled C₁₀H₁₂O₂. nih.gov |

| Isotopic Distribution Analysis (MS) | Relative abundance of isotopologues (d0, d1, d2, d3, etc.). | Isotopic purity >98%, with the d3 isotopologue being the most abundant species. |

| ¹H NMR Integration | Relative integrals of proton signals. | The integral of the residual CH₃ signal should be minimal (<2% of its original value) compared to a stable internal reference signal in the molecule. nih.gov |

This rigorous two-pronged analytical approach ensures the structural integrity and isotopic purity of synthesized deuterated compounds like this compound, validating their suitability for demanding spectroscopic applications. nih.gov

Iii. Advanced Spectroscopic and Chromatographic Characterization in Research

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

The use of stable isotope-labeled internal standards is a cornerstone of high-precision quantitative analysis in mass spectrometry. 4'-Methoxypropiophenone-methyl-d3 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 4'-Methoxypropiophenone (B29531). Its utility stems from the fact that it is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer.

In quantitative analytical methods, such as those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the addition of a known quantity of a deuterated internal standard like this compound is critical for achieving accurate and precise results. researchgate.net Because the deuterated standard has nearly identical physicochemical properties to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.net

This co-elution is crucial as it ensures that both the analyte and the internal standard are subjected to the same experimental conditions, including any potential loss during sample workup or variations in instrument response. researchgate.net Quantification is based on the ratio of the MS signal response of the analyte to that of the deuterated internal standard. This ratiometric approach corrects for variations, leading to significantly improved reliability and reproducibility of the measurement. Methods using deuterated standards often exhibit excellent linearity and low limits of detection. researchgate.netmdpi.com For instance, the use of meprobamate-d7 as an internal standard for meprobamate analysis extended the linear quantitative range significantly compared to using a non-isotopically labeled standard. researchgate.net

Table 1: Hypothetical GC-MS Parameters for Analysis of 4'-Methoxypropiophenone using this compound

| Parameter | Setting | Purpose |

| GC Column | Phenyl-methyl polysiloxane | Separation of analyte and internal standard from matrix components. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Oven Program | Start at 100°C, ramp to 250°C | To ensure chromatographic separation of compounds. |

| MS Ionization | Electron Ionization (EI) | To fragment the molecules for mass analysis. |

| MS Mode | Selected Ion Monitoring (SIM) | To selectively monitor characteristic ions for the analyte and standard, increasing sensitivity and specificity. |

| Analyte Ion (m/z) | 135 (tentative primary ion) | A characteristic fragment ion of 4'-Methoxypropiophenone. |

| IS Ion (m/z) | 138 (tentative primary ion) | The corresponding fragment ion of this compound, shifted by 3 mass units. |

This table is illustrative, based on typical GC-MS methods for similar compounds. Actual ions would be confirmed experimentally.

A significant challenge in quantitative mass spectrometry, particularly with LC-MS, is the "matrix effect." This phenomenon occurs when co-eluting substances from the sample matrix (e.g., blood, urine, environmental samples) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. This can severely compromise the accuracy of quantification.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. researchgate.net Since the deuterated standard and the analyte elute from the chromatography column at the same time and have the same chemical structure, they are assumed to experience the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, yielding a more accurate measurement of the analyte's concentration.

"Cross-talk" or "isotopic contribution" is a potential issue in MS analysis when using deuterated internal standards. It refers to the situation where the signal of the analyte contributes to the signal of the internal standard, or vice versa. This can happen if the isotopic purity of the standard is not sufficiently high or if the analyte itself has natural isotopes (e.g., ¹³C) that result in a mass overlapping with the monitored ion of the standard.

For 4'-Methoxypropiophenone and its methyl-d3 standard, cross-talk would be assessed by analyzing a high-concentration sample of the pure analyte and monitoring the mass channel of the deuterated standard. If a signal is detected, it indicates a contribution from the natural isotopes of the analyte. Similarly, the pure deuterated standard is analyzed to ensure there is no significant signal at the mass channel of the non-deuterated analyte, which would indicate isotopic impurity. If significant cross-talk is observed, mathematical corrections must be applied to the data to ensure quantitative accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

NMR spectroscopy is a powerful technique for elucidating molecular structure. nobracat-isotopes.com When dealing with deuterated compounds, Deuterium (B1214612) (²H) NMR provides direct and valuable information.

²H NMR spectroscopy is a primary method for confirming the successful deuteration of a molecule. magritek.com For this compound, a ²H NMR spectrum would show a distinct peak corresponding to the deuterium atoms on the methyl group, while the corresponding proton signal in the ¹H NMR spectrum would be absent. magritek.comwikipedia.org This provides unequivocal evidence of the site and extent of isotopic labeling.

While ²H NMR generally has lower resolution and sensitivity compared to ¹H NMR due to the physical properties of the deuterium nucleus, it offers a similar chemical shift range. magritek.comwikipedia.org The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. blogspot.com High-resolution ²H NMR can also provide data on chemical shifts and spin-spin coupling constants, offering detailed structural information. epa.gov

Table 2: Expected NMR Signal Comparison

| Nucleus | Compound | Expected Signal for Methyl Group | Significance |

| ¹H | 4'-Methoxypropiophenone | Singlet ~3.8 ppm | Presence of -OCH₃ protons. |

| ¹H | This compound | Signal absent or greatly diminished | Confirmation of deuteration. |

| ²H | This compound | Singlet ~3.8 ppm | Direct detection and confirmation of the -OCD₃ group. magritek.comwikipedia.org |

| ²H | 4'-Methoxypropiophenone | Signal absent (at this position) | No deuterium present at this site. |

Chemical shifts are approximate and can vary based on the solvent used.

NMR spectroscopy, including ²H NMR, can be employed to study the behavior of molecules in complex environments. Deuterium isotope shifts, which are slight changes in chemical shift upon isotopic substitution, can be used to investigate molecular interactions and equilibria in solution. rsc.org For example, by observing changes in the NMR spectra in different solvents or in the presence of other molecules, one can gain insight into phenomena like hydrogen bonding and protonation states. rsc.org

Furthermore, the use of deuterated compounds is fundamental to NMR studies of complex biological or chemical systems where protonated solvents would overwhelm the signals from the analyte. nobracat-isotopes.comalfa-chemistry.com While this compound is typically the analyte or standard, the principles of using deuteration to manage solvent signals are central to NMR. By dissolving a non-deuterated analyte in a deuterated solvent (e.g., DMSO-d6), the solvent signals are minimized in the ¹H spectrum. alfa-chemistry.comirisotope.com Conversely, to study the solubility or behavior of this compound itself, one would dissolve it in a standard protonated solvent to avoid a massive solvent signal in the ²H spectrum. blogspot.com This allows for the clear observation of the deuterated analyte's signals to study its properties, such as its solubility limits or interactions within a specific matrix.

Chromatographic Method Development and Optimization for Deuterated Ketones

The development of robust chromatographic methods is a critical step in the analysis of deuterated ketones. The primary goal is to achieve efficient separation from their unlabeled counterparts and other matrix components, ensuring accurate and reliable quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation of non-volatile and thermally labile compounds. In the context of deuterated ketones like this compound, reversed-phase HPLC and UHPLC methods are commonly employed.

The optimization of these methods involves a systematic evaluation of several parameters to achieve the desired separation efficiency and peak shape. Key parameters include the choice of stationary phase, mobile phase composition, flow rate, and column temperature. For instance, C18 columns are widely used due to their hydrophobicity, which allows for good retention of aromatic ketones. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency in mass spectrometry detection.

UHPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These features are particularly beneficial for resolving the subtle differences between deuterated and unlabeled compounds.

Table 1: Illustrative HPLC/UHPLC Method Parameters for Analysis of Aromatic Ketones

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B in 15 min | 30-90% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detector | UV at 275 nm or Mass Spectrometer | Mass Spectrometer |

This table presents typical starting conditions for method development and may require further optimization for specific applications.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. For ketones such as 4'-Methoxypropiophenone, GC offers high resolution and sensitivity. The development of a GC method for its deuterated analog involves the careful selection of a capillary column, carrier gas, and temperature programming.

Non-polar or mid-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, DB-5), are generally suitable for the separation of aromatic ketones. The choice of carrier gas, typically helium or hydrogen, and its flow rate are optimized to achieve maximum efficiency. The temperature program, which involves a controlled increase in the column temperature, is crucial for separating compounds with different boiling points and for achieving good peak shapes.

A notable phenomenon in the chromatography of deuterated compounds is the "isotope effect," which can lead to differences in retention times compared to their unlabeled counterparts. In reversed-phase HPLC, deuterated compounds often elute slightly earlier than the corresponding non-deuterated species. This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar stationary phase.

The magnitude of this retention time shift is typically small but can be significant enough to achieve partial or even complete baseline resolution, especially with high-efficiency UHPLC or GC columns. The ability to resolve the deuterated and unlabeled compounds is critical for isotope dilution mass spectrometry (IDMS), a gold-standard quantitative technique where the deuterated compound is used as an internal standard.

For instance, in the GC analysis of deuterated compounds, the deuterated isotopologue often has a slightly shorter retention time. The resolution (Rs) between the deuterated and unlabeled peaks is a key measure of the separation quality. A resolution value of 1.5 or greater indicates baseline separation, which is ideal for accurate quantification.

Iv. Mechanistic Investigations and Kinetic Isotope Effects

Elucidation of Reaction Mechanisms using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for unraveling the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. chem-station.commdpi.com By replacing hydrogen with deuterium, a heavier isotope, scientists can trace the fate of specific atoms throughout a reaction.

In the context of 4'-methoxypropiophenone-methyl-d3, the deuterium atoms on the methyl group serve as a spectroscopic and mass-based label. For instance, in a reduction of the ketone group, if the reaction mechanism involved an unexpected rearrangement or cleavage of the ethyl group, the presence and location of the deuterium label in the products and byproducts, as determined by mass spectrometry or NMR spectroscopy, would provide invaluable insight into these alternative pathways. However, no specific studies detailing such mechanistic elucidation for 4'-methoxypropiophenone (B29531) using its d3-methyl isotopologue have been found. A study on the catalytic conversion of the parent compound, 4'-methoxypropiophenone, to trans-anethole proposes a mechanism but does not employ isotopic labeling for its verification. mdpi.com

Application of Kinetic Isotope Effects (KIE) in Understanding Rate-Determining Steps and Transition States

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step are typically slower than the corresponding C-H bond cleavage. youtube.com

For this compound, a primary KIE would be expected in reactions where a C-D bond of the deuterated methyl group is broken in the slowest step. For example, in an enolization reaction under certain conditions, the abstraction of a proton (or deuteron) from the alpha-carbon (the CH2 group) would be the key step. In this scenario, deuteration at the terminal methyl group would likely only exert a small secondary kinetic isotope effect.

A more relevant theoretical application would be in studying reactions where the methyl group itself participates in the rate-limiting step. If a reaction mechanism involved the cleavage of a C-H bond from the terminal methyl group (the position of deuteration in this compound), a significant primary KIE (kH/kD > 1) would be observed. This would provide strong evidence for that specific mechanistic step being rate-limiting. Unfortunately, no experimental KIE data for reactions involving this compound are available in the surveyed literature.

Deuterium Tracing in Complex Chemical and Biochemical Pathways

Isotopically labeled compounds are essential for tracing the path of molecules through complex biological and chemical systems. nih.gov In biochemical studies, a deuterated substrate can be introduced into a cell or organism, and its metabolic fate can be followed by detecting the deuterium label in downstream metabolites.

This compound could theoretically be used as a tracer to study the metabolism of 4'-methoxypropiophenone in biological systems. For example, if administered to an organism or cell culture, researchers could use techniques like gas chromatography-mass spectrometry (GC-MS) to identify metabolites containing the d3-label. This would reveal the biochemical transformations the molecule undergoes, such as oxidation, reduction, or conjugation. Studies have successfully used this deuterium labeling approach to investigate the metabolism of other compounds, such as norepinephrine. pharmaffiliates.com However, specific research applying this technique to this compound has not been identified.

V. Quantitative Analytical Methodologies and Research Applications

Utilization as Internal Standards in Bioanalytical Methodologies

In bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting for variability throughout the analytical process. biopharmaservices.com Stable isotope-labeled internal standards, such as 4'-Methoxypropiophenone-methyl-d3, are considered the gold standard because they exhibit physicochemical properties that are almost identical to their non-labeled counterparts. biopharmaservices.comwaters.com This ensures they behave similarly during sample preparation and analysis. waters.com

Bioanalytical workflows often involve multiple complex steps, including dilution, extraction (e.g., liquid-liquid extraction or solid-phase extraction), and reconstitution. wuxiapptec.com During these stages, some degree of analyte loss is often unavoidable due to incomplete transfers, adsorption to surfaces, or partial extraction recovery. wuxiapptec.com

By adding a precise and known quantity of this compound to the sample at the earliest stage, it experiences the same procedural losses as the target analyte. wuxiapptec.comresearchgate.net Since the final measurement is based on the ratio of the analyte's signal to the internal standard's signal, any consistent loss affecting both compounds is effectively canceled out. wuxiapptec.com This normalization significantly improves the accuracy and reliability of the final quantitative result. researchgate.net

Table 1: Illustrative Example of Analyte Loss Compensation by an Internal Standard

This table demonstrates how the analyte-to-internal standard ratio remains constant despite variations in recovery during sample preparation.

| Sample Stage | Analyte Amount (ng) | Internal Standard (IS) Amount (ng) | Recovery Rate | Analyte Measured (ng) | IS Measured (ng) | Analyte/IS Ratio |

| Initial Spike | 100 | 100 | - | - | - | - |

| After Extraction (Sample A) | - | - | 80% | 80 | 80 | 1.0 |

| After Extraction (Sample B) | - | - | 70% | 70 | 70 | 1.0 |

| After Extraction (Sample C) | - | - | 85% | 85 | 85 | 1.0 |

Matrix effects are a significant challenge in LC-MS-based bioanalysis, especially when analyzing complex biological samples like plasma, urine, or tissue homogenates. waters.comnih.gov These effects arise from co-eluting endogenous components of the matrix that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either a suppressed or enhanced signal. waters.comkcasbio.com This variability can severely compromise the precision and accuracy of quantitative measurements. waters.com

The most effective solution for mitigating matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. researchgate.net Because this compound has nearly identical chromatographic behavior to the unlabeled analyte, both compounds experience the same degree of ion suppression or enhancement as they pass through the ion source. waters.comkcasbio.com By calculating the ratio of the analyte response to the internal standard response, the unpredictable variability caused by the matrix is normalized, ensuring that the quantitative data remains accurate and precise. wuxiapptec.comclearsynth.com

Accuracy: By correcting for systemic and random errors from sample prep and matrix effects, the measured concentration is closer to the true value. clearsynth.comscispace.com

Precision: The variability between repeated measurements of the same sample is significantly reduced, as demonstrated by a lower relative standard deviation (RSD). scispace.comnih.gov

Reproducibility: Results are more consistent between different analytical runs, different analysts, and even different laboratories. nih.govnih.gov

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL internal standards, highlighting their importance in generating reliable data for regulatory review. kcasbio.com

Table 2: Comparison of Assay Performance With and Without a SIL Internal Standard

This table provides hypothetical data illustrating the typical improvement in assay precision when a stable isotope-labeled (SIL) internal standard is used.

| Parameter | Without Internal Standard | With SIL Internal Standard |

| Sample 1 (Analyte Response) | 85,000 | Ratio: 0.98 |

| Sample 2 (Analyte Response) | 72,000 | Ratio: 0.99 |

| Sample 3 (Analyte Response) | 93,000 | Ratio: 0.97 |

| Mean | 83,333 | 0.98 |

| Standard Deviation | 10,504 | 0.01 |

| Relative Standard Deviation (RSD) | 12.6% | 1.0% |

Broader Research Applications

Deuterated internal standards are crucial for accurate quantification in mass spectrometry-based analytical methods. The incorporation of deuterium (B1214612) atoms into 4'-Methoxypropiophenone (B29531) to create its methyl-d3 isotopologue provides a mass shift that allows it to be distinguished from the non-deuterated (endogenous or target) analyte, while maintaining very similar physicochemical properties. This is a fundamental principle that would underpin its theoretical applications in various research fields.

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, deuterated compounds are invaluable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based quantification. researchgate.net The primary role of an internal standard is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of metabolite measurements.

Although no specific studies have been published detailing the use of this compound in metabolomics, its structural similarity to certain xenobiotic metabolites or endogenous signaling molecules could make it a suitable internal standard for their quantification. For instance, in studies investigating the metabolism of drugs or environmental compounds that share a similar propiophenone (B1677668) core, this deuterated standard could be spiked into biological samples (e.g., plasma, urine, or tissue extracts) prior to analysis.

The general workflow for such an application would involve:

Addition of a known amount of this compound to the biological sample.

Co-extraction of the internal standard and the target analyte(s).

Analysis by LC-MS, where the deuterated standard and the non-deuterated analyte are separated chromatographically and detected by the mass spectrometer.

Quantification of the target analyte by comparing its peak area to that of the known concentration of the internal standard.

A hypothetical application in a metabolomics study is presented in the table below.

| Parameter | Description |

| Target Analyte | A hypothetical xenobiotic metabolite with a propiophenone structure. |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Purpose | To accurately quantify the concentration of the xenobiotic metabolite in plasma samples from a clinical study. |

The detection and quantification of emerging contaminants and their degradation products in environmental samples is a significant challenge in analytical chemistry. illinois.edunih.gov These compounds are often present at very low concentrations (trace levels) in complex matrices such as water, soil, and sediment. The use of isotopically labeled internal standards, like this compound, is a widely accepted strategy to enhance the reliability of analytical methods for trace analysis.

While there is no published research on the use of this compound for environmental analysis, it could theoretically serve as a surrogate standard for the quantification of structurally related environmental contaminants, such as certain classes of pesticides, pharmaceuticals, or personal care products that may contain a methoxypropiophenone moiety. A surrogate standard is added to a sample in a known amount before processing to monitor the efficiency of the entire analytical procedure, including extraction and cleanup steps.

The table below illustrates a potential application in environmental monitoring.

| Parameter | Description |

| Target Analyte | A hypothetical emerging contaminant with a methoxypropiophenone functional group. |

| Surrogate Standard | This compound |

| Environmental Matrix | Wastewater Effluent |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS |

| Purpose | To determine the concentration of the target contaminant in wastewater to assess its environmental fate and potential risks. |

Certified Reference Materials (CRMs) are fundamental for ensuring the quality and metrological traceability of chemical measurements. While this compound is not currently listed as a CRM by major metrological institutes, it is available as a research-grade chemical. In this capacity, it can be used as a reference material for the development and validation of new analytical methods.

During method development, a deuterated standard like this compound would be used to optimize various parameters of the analytical workflow, such as:

Chromatographic separation conditions (e.g., column type, mobile phase composition, and gradient).

Mass spectrometer settings (e.g., ionization source parameters and fragmentation conditions for tandem mass spectrometry).

Sample extraction and cleanup procedures.

Once a method is developed, the deuterated standard is essential for method validation, which involves assessing key performance characteristics like accuracy, precision, linearity, and limits of detection and quantification. It would also be used to construct calibration curves for the quantitative analysis of the non-deuterated analogue or structurally similar compounds.

Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. beilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for in-situ reaction monitoring.

Although no studies have been found that specifically use this compound for this purpose, the catalytic hydrogenation of the non-deuterated 4'-Methoxypropiophenone has been investigated. shimadzu.com.sg In a hypothetical scenario, this compound could be used as a reactant in a catalytic reaction, and the progress of the reaction could be monitored in real-time using ¹H or ²H (deuterium) NMR spectroscopy. The distinct signals from the deuterated methyl group would allow for unambiguous tracking of the starting material and any deuterated products formed. This could be particularly useful for elucidating reaction mechanisms and determining kinetic isotope effects.

The table below outlines a hypothetical experimental setup for real-time reaction monitoring.

| Parameter | Description |

| Reaction | Catalytic reduction of the carbonyl group of this compound. |

| Reactant | This compound |

| Catalyst | A transition metal catalyst (e.g., Palladium on carbon). |

| Monitoring Technique | In-situ ¹H NMR or ²H NMR Spectroscopy |

| Objective | To determine the reaction rate, identify intermediates, and understand the reaction mechanism. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4'-Methoxypropiophenone-methyl-d3 to ensure high deuterium incorporation efficiency?

- Methodological Answer : Use deuterated methylating agents (e.g., CD₃I) under anhydrous conditions with catalysts like NaH or DABCO. Monitor reaction progress via LC-MS to track deuterium integration. Purify intermediates using preparative HPLC or column chromatography to remove non-deuterated byproducts. Isotopic purity can be validated using deuterium NMR (²H NMR) .

Q. Which analytical techniques are most effective for confirming the isotopic purity and structural integrity of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Analyze isotopic patterns to distinguish between deuterated and non-deuterated species.

- ²H NMR : Confirm deuterium placement in the methyl group by observing the absence of proton signals at ~1.5–2.0 ppm.

- FT-IR : Compare vibrational frequencies (e.g., C-D stretching at ~2100–2200 cm⁻¹) with non-deuterated analogs .

Q. What are the recommended safety measures for handling this compound in experimental settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the methyl-d3 group influence the metabolic stability of 4'-Methoxypropiophenone in in vitro hepatic microsomal assays compared to its non-deuterated counterpart?

- Methodological Answer :

- Experimental Design : Incubate both compounds with human liver microsomes (HLM) and NADPH.

- Analysis : Quantify parent compound depletion and metabolite formation using LC-MS/MS.

- Interpretation : Calculate kinetic isotope effects (KIE) by comparing half-life (t₁/₂) and intrinsic clearance (CLint). A KIE >1 indicates deuterium enhances metabolic stability .

Q. What strategies can mitigate deuterium loss during the synthesis of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Control : Avoid strongly acidic/basic conditions (pH <2 or >10) to minimize proton-deuterium exchange.

- Deuterated Solvents : Use D₂O or CD₃OD to reduce isotopic dilution.

- Low-Temperature Synthesis : Perform reactions at ≤0°C to slow exchange kinetics .

Q. How can computational modeling predict the impact of deuterium substitution on the crystal structure of this compound?

- Methodological Answer :

- DFT Calculations : Model lattice parameters (e.g., unit cell dimensions) using software like Gaussian or VASP. Compare with experimental X-ray diffraction data.

- Hydrogen Bond Analysis : Assess changes in intermolecular interactions due to C-D vs. C-H bonds, which may alter melting points or solubility .

Q. What electrochemical methods are suitable for synthesizing deuterated propiophenone derivatives like this compound?

- Methodological Answer : Adapt electrochemical carboxylation protocols (e.g., CO₂ fixation under controlled potentials) using deuterated methyl precursors. Optimize electrode materials (e.g., Pt or carbon) and electrolyte composition (e.g., D₂O-based systems) to enhance deuteration efficiency .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported deuterium incorporation rates for this compound across different synthetic routes?

- Methodological Answer :

- Cross-Validation : Replicate methods from conflicting studies while controlling variables (e.g., reagent purity, temperature).

- Isotopic Tracing : Use ²H-labeled starting materials to track deuterium pathways via HRMS.

- Statistical Analysis : Apply ANOVA to determine if observed differences are statistically significant (p <0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.